molecular formula C10H8N2O2 B3034663 (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide CAS No. 203508-98-9

(2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide

Cat. No. B3034663
CAS RN: 203508-98-9
M. Wt: 188.18 g/mol
InChI Key: ASUZMZDJWZMTJV-VMPITWQZSA-N
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Description

(2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide, also known as 2-cyano-3-(2-hydroxyphenyl)prop-2-enamide, is a small organic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of different experiments and has been used for many years in the field of organic chemistry. The compound is a colorless solid at room temperature and has a low melting point. It is soluble in water, methanol, and ethanol. This compound is widely used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Reactions and Products : The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate produces a variety of products, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and other related compounds (O'callaghan et al., 1999).
  • Molecular Structure Analysis : Studies on similar compounds to (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide, such as 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide, show that these molecules are approximately planar and have intramolecular hydrogen bonding, which may contribute to their binding affinity in various applications (Ghosh et al., 1999).

Applications in Corrosion Inhibition

  • Corrosion Inhibition Properties : Some acrylamide derivatives, like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been investigated for their corrosion inhibition effects on copper in nitric acid solutions. These compounds have shown effectiveness as corrosion inhibitors, suggesting potential applications for this compound in similar contexts (Abu-Rayyan et al., 2022).

Molecular Interactions and Studies

  • Molecular Docking Studies : Analogs of this compound, like belinostat, have been subject to in silico geometry optimization and molecular docking studies. These studies can reveal insights into the molecule's interactions with biological targets, such as virus glycoproteins (Otuokere et al., 2015).
  • Electrospray Ionization Mass Spectrometry : Research into N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide has shown that electrospray ionization tandem mass spectrometry can provide insights into the molecular fragmentation patterns, which is crucial for understanding the behavior of such compounds under various conditions (Bigler & Hesse, 1995).

properties

IUPAC Name

(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-8(10(12)14)5-7-3-1-2-4-9(7)13/h1-5,13H,(H2,12,14)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUZMZDJWZMTJV-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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